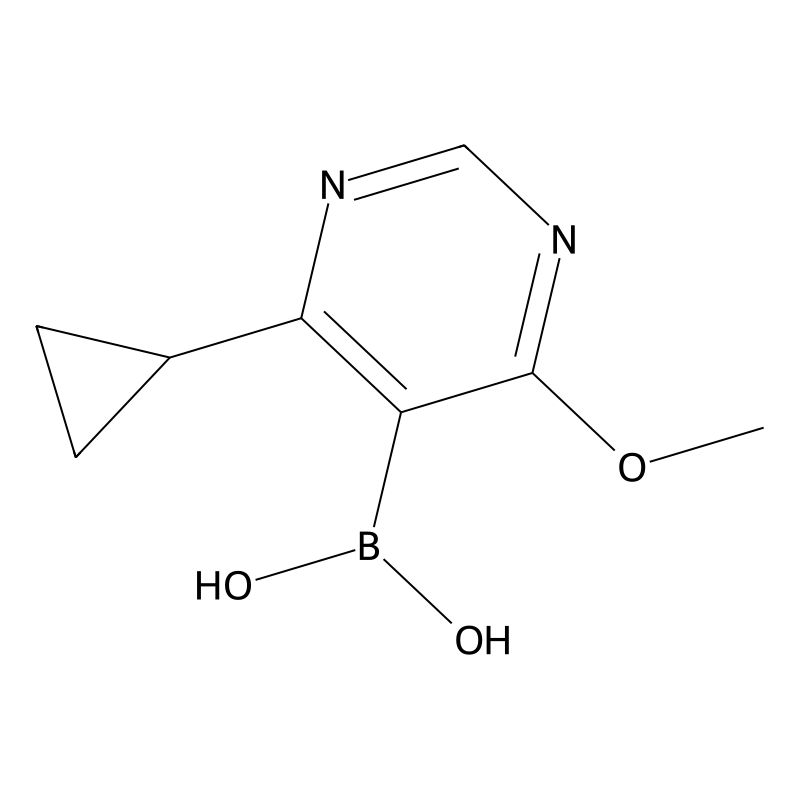(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid is an organic compound characterized by its unique pyrimidine structure, which includes a cyclopropyl group and a methoxy substituent. This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various
- Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds.
- Boronic Acid Reactions: The boronic acid group can react with various electrophiles, including carbonyl compounds, to form boronate esters. This reaction can be utilized in the synthesis of complex organic molecules.
- Formation of Boronate Esters: (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid can react with alcohols or phenols to form stable boronate esters, which are useful intermediates in organic synthesis.
Research indicates that (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid exhibits notable biological activities. Boronic acids are often investigated for their potential as enzyme inhibitors, particularly in the context of glycosidases and proteases. The specific biological activities of this compound may include:
- Anticancer Activity: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by interfering with metabolic pathways.
- Antidiabetic Properties: Boronic acids have been studied for their ability to modulate glucose metabolism, potentially serving as therapeutic agents for diabetes management.
The synthesis of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid typically involves several steps:
- Pyrimidine Formation: The initial step may involve the synthesis of a pyrimidine derivative through condensation reactions involving appropriate starting materials such as urea or thiourea and suitable aldehydes or ketones.
- Cyclopropyl Introduction: The cyclopropyl group can be introduced via methods such as cyclopropanation reactions using diazo compounds or through the use of cyclopropyl halides.
- Boronation: Finally, the introduction of the boron moiety can be achieved through reactions involving boron reagents such as boron trifluoride or by direct reaction with borane derivatives.
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid has several applications in various fields:
- Medicinal Chemistry: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting diseases such as cancer and diabetes.
- Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules through coupling reactions.
Studies on the interactions of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid with biological macromolecules are crucial for understanding its mechanism of action. These studies typically involve:
- Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to metabolic pathways.
- Binding Studies: Investigating how this compound interacts with various biomolecules using techniques such as surface plasmon resonance or isothermal titration calorimetry.
Several compounds share structural similarities with (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid. These include:
- (4-Cyclopropylpyrimidin-5-yl)boronic acid: Lacks the methoxy group but retains similar reactivity.
- (2-Methylpyrimidin-5-yl)boronic acid: Contains a methyl substituent instead of cyclopropyl and methoxy groups.
- (3-Pyridazinyl)boronic acid: Similar boronic structure but differs in nitrogen placement within the ring.
Uniqueness
The uniqueness of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid lies in its specific combination of substituents that enhance its biological activity and reactivity profile compared to other boronic acids. The cyclopropyl group contributes to its distinct steric properties, while the methoxy group may influence its solubility and interaction with biological targets.
This comprehensive overview highlights the significance and potential applications of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid in both synthetic and medicinal chemistry contexts, paving the way for further research into its properties and applications.








